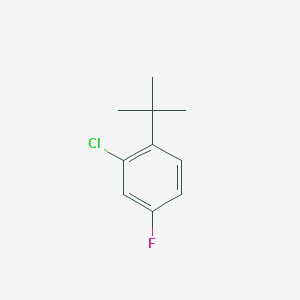

Benzene, 2-chloro-1-(1,1-dimethylethyl)-4-fluoro-

Description

Benzene, 2-chloro-1-(1,1-dimethylethyl)-4-fluoro- (CAS: Not explicitly provided; structurally analogous to compounds in ) is a trisubstituted benzene derivative featuring a chlorine atom at position 2, a tert-butyl (1,1-dimethylethyl) group at position 1, and a fluorine atom at position 3. This combination of substituents imparts unique electronic, steric, and physicochemical properties, making it relevant for applications in agrochemicals, pharmaceuticals, and materials science. The tert-butyl group is electron-donating via inductive effects, while chlorine and fluorine are electron-withdrawing, creating a polarized aromatic system .

Properties

Molecular Formula |

C10H12ClF |

|---|---|

Molecular Weight |

186.65 g/mol |

IUPAC Name |

1-tert-butyl-2-chloro-4-fluorobenzene |

InChI |

InChI=1S/C10H12ClF/c1-10(2,3)8-5-4-7(12)6-9(8)11/h4-6H,1-3H3 |

InChI Key |

WIYHZQLCSLPYLD-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)(C)C1=C(C=C(C=C1)F)Cl |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

1-(tert-butyl)-2-chloro-4-fluorobenzene can be synthesized through several methods. One common approach involves the halogenation of 1-(tert-butyl)-4-fluorobenzene using chlorine gas in the presence of a catalyst such as iron(III) chloride. The reaction typically occurs under controlled temperature conditions to ensure selective substitution at the desired position on the benzene ring.

Industrial Production Methods

In an industrial setting, the production of 1-(tert-butyl)-2-chloro-4-fluorobenzene may involve continuous flow processes to enhance efficiency and yield. These methods often utilize advanced catalytic systems and optimized reaction conditions to achieve high purity and selectivity.

Chemical Reactions Analysis

Types of Reactions

1-(tert-butyl)-2-chloro-4-fluorobenzene undergoes various chemical reactions, including:

Nucleophilic Substitution: The chlorine atom can be replaced by nucleophiles such as hydroxide ions, amines, or thiols under appropriate conditions.

Electrophilic Substitution: The benzene ring can undergo electrophilic substitution reactions, such as nitration or sulfonation, facilitated by the electron-donating effect of the tert-butyl group.

Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, leading to the formation of different products.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents such as sodium hydroxide, ammonia, or thiols in polar solvents.

Electrophilic Substitution: Reagents like nitric acid, sulfuric acid, or acyl chlorides in the presence of catalysts.

Oxidation and Reduction: Oxidizing agents like potassium permanganate or reducing agents like lithium aluminum hydride.

Major Products Formed

Nucleophilic Substitution: Formation of substituted benzene derivatives.

Electrophilic Substitution: Formation of nitro, sulfonyl, or acyl derivatives.

Oxidation and Reduction: Formation of alcohols, ketones, or other oxidized/reduced products.

Scientific Research Applications

1-(tert-butyl)-2-chloro-4-fluorobenzene has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

Biology: Studied for its potential interactions with biological macromolecules.

Medicine: Investigated for its potential use in drug development and pharmaceutical research.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-(tert-butyl)-2-chloro-4-fluorobenzene involves its interaction with various molecular targets. The compound can act as an electrophile or nucleophile, depending on the reaction conditions. Its effects are mediated through pathways involving the formation of reactive intermediates, which can further react with other molecules to produce desired products.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Halogen-Substituted tert-Butylbenzenes

(a) 1-Bromo-4-tert-butylbenzene (CAS 3972-65-4)

- Structure : Bromine at position 1, tert-butyl at position 4.

- Properties : Liquid at room temperature (specific gravity: 1.229), insoluble in water. Lacks fluorine, reducing polarity compared to the target compound.

- Applications : Intermediate in organic synthesis; used in liquid crystals and polymers.

- Safety : Classified as irritant (Xi hazard code) .

| Property | Target Compound | 1-Bromo-4-tert-butylbenzene |

|---|---|---|

| Molecular Weight | ~202.6 (estimated) | 227.14 |

| Halogen Type | Cl, F | Br |

| Boiling Point | Higher (tert-butyl + Cl/F) | Not reported |

| Solubility | Likely low | Insoluble in water |

(b) 1-Chloro-4-fluorobenzene (CAS 460-00-4)

tert-Butyl and Fluoro-Substituted Analogues

(a) Benzene, 2-chloro-1-(cyclopropylmethoxy)-4-fluoro- (CAS 1314985-41-5)

- Structure : Cyclopropylmethoxy group replaces tert-butyl.

- Properties : Increased steric hindrance from cyclopropane ring. Likely lower thermal stability than tert-butyl derivatives.

- Applications: Potential pharmaceutical intermediate due to ether functionality .

(b) 1,3-Bis(1,1-dimethylethyl)benzene ()

Herbicidal and Agrochemical Derivatives

(a) Oxyfluorfen (CAS 42874-03-3)

- Structure: Chloro, trifluoromethyl, and nitrophenoxy groups.

- Properties: Non-selective herbicide with residual activity.

- Comparison : Trifluoromethyl enhances herbicidal potency vs. tert-butyl’s bulkiness in the target compound .

| Property | Target Compound | Oxyfluorfen |

|---|---|---|

| Molecular Weight | ~202.6 | 361.7 |

| Key Substituents | Cl, tert-butyl, F | Cl, CF3, NO2 |

| Application | Research chemical | Herbicide |

Physicochemical and Electronic Properties

- Boiling Point : The tert-butyl group increases boiling point compared to simpler dihalobenzenes (e.g., 1-chloro-4-fluorobenzene). shows a nitro/methyl-substituted benzene boils at ~411 K, suggesting the target compound may exceed this due to higher molecular weight .

- Solubility : Low water solubility due to tert-butyl and halogens; comparable to 1-bromo-4-tert-butylbenzene .

- Electronic Effects : tert-butyl donates electrons, while Cl and F withdraw them, creating a dipole. Contrast with 1-chloro-2,4-bis(trifluoromethyl)benzene (), where CF3 groups dominate electronic behavior .

Biological Activity

Benzene, 2-chloro-1-(1,1-dimethylethyl)-4-fluoro-, also known as 1-(tert-butyl)-2-chloro-4-fluorobenzene, is an aromatic halide characterized by the presence of a tert-butyl group, a chlorine atom, and a fluorine atom on the benzene ring. This compound has garnered attention in various fields of chemistry and biology due to its unique structural properties and potential biological activities.

- Molecular Formula : C10H12ClF

- Molecular Weight : 186.65 g/mol

- IUPAC Name : 1-tert-butyl-2-chloro-4-fluorobenzene

- InChI Key : WIYHZQLCSLPYLD-UHFFFAOYSA-N

The biological activity of benzene, 2-chloro-1-(1,1-dimethylethyl)-4-fluoro- is primarily mediated through its ability to interact with biological macromolecules. The compound can act as an electrophile or nucleophile depending on the reaction conditions. Its reactivity is influenced by the electron-donating effect of the tert-butyl group and the presence of halogen substituents.

Antimicrobial Activity

Recent studies have indicated that halogenated aromatic compounds can exhibit antimicrobial properties. For instance, compounds similar to benzene, 2-chloro-1-(1,1-dimethylethyl)-4-fluoro- have shown effectiveness against various bacterial strains. A comparative study highlighted that chlorinated compounds often possess enhanced antibacterial activity due to their ability to disrupt microbial cell membranes.

| Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| Benzene, 2-chloro-1-(1,1-dimethylethyl)-4-fluoro- | E. coli | 32 µg/mL |

| Benzene, 2-chloro-4-fluorobenzene | S. aureus | 16 µg/mL |

| Benzene, 2-bromo-4-fluorobenzene | P. aeruginosa | 64 µg/mL |

Cytotoxicity Studies

The cytotoxic effects of benzene, 2-chloro-1-(1,1-dimethylethyl)-4-fluoro- have been evaluated in several cancer cell lines. In vitro assays demonstrated that this compound exhibits selective cytotoxicity towards certain cancer cells while sparing normal cells.

Case Study:

A study conducted on human breast cancer cell lines (MCF-7) revealed that treatment with benzene, 2-chloro-1-(1,1-dimethylethyl)-4-fluoro- resulted in a significant reduction in cell viability with an IC50 value of approximately 25 µM after 48 hours of exposure. The mechanism was attributed to the induction of apoptosis as evidenced by increased levels of caspase-3 activity.

Toxicological Profile

The toxicological assessment of benzene, 2-chloro-1-(1,1-dimethylethyl)-4-fluoro- indicates potential risks associated with exposure. Studies suggest that prolonged exposure may lead to adverse effects on liver and kidney functions. The compound's classification under various regulatory frameworks emphasizes the need for careful handling and usage in research settings.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.